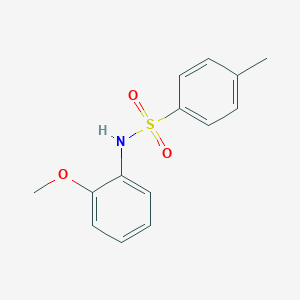
4-Bromo-N,N-dietilanilina
Descripción general
Descripción
4-Bromo-N,N-diethylaniline is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is used as an internal standard in the determination of iodine present as iodide (as in pharmaceuticals), iodate (as in iodized table salt), and covalently bound to organic compounds (as in milk and vegetables) .
Molecular Structure Analysis
The molecular formula of 4-Bromo-N,N-diethylaniline is C10H14BrN . The IUPAC Standard InChI is InChI=1S/C10H14BrN/c1-3-12(4-2)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
4-Bromo-N,N-diethylaniline is a solid with a melting point of 32-33 °C . Its molecular weight is 228.13 .Aplicaciones Científicas De Investigación
Síntesis orgánica
4-Bromo-N,N-dietilanilina: es un intermedio valioso en la síntesis orgánica . Su átomo de bromo es reactivo y puede participar en varias reacciones de acoplamiento, lo que lo convierte en un bloque de construcción versátil para la construcción de moléculas orgánicas complejas. Por ejemplo, se puede utilizar en reacciones de acoplamiento cruzado catalizadas por paladio para sintetizar bifenilos, que son estructuras centrales en muchos productos farmacéuticos y materiales orgánicos.
Investigación farmacéutica
En la investigación farmacéutica, This compound sirve como precursor para la síntesis de varios agentes terapéuticos . Su incorporación a las moléculas de fármacos puede mejorar sus propiedades farmacológicas, como aumentar su afinidad de unión a los objetivos biológicos o mejorar su estabilidad metabólica.
Producción agroquímica
Este compuesto también se utiliza en el desarrollo de agroquímicos . Su estructura aromática bromada se encuentra a menudo en herbicidas y pesticidas. Los investigadores pueden modificar la parte de bromo para crear derivados con propiedades específicas necesarias para controlar las plagas y mejorar los rendimientos de los cultivos.
Industria de colorantes
This compound: encuentra aplicaciones en la industria de colorantes como intermedio para la producción de colorantes . El grupo bromo puede sufrir varias reacciones para unir diferentes cromóforos, que son las partes de las moléculas responsables de su color.
Química analítica
En química analítica, se puede utilizar como estándar o reactivo en varios análisis químicos . Por ejemplo, puede servir como estándar interno en métodos cromatográficos para asegurar la precisión y exactitud de los resultados analíticos.
Ciencia de los materiales
El papel del compuesto en la ciencia de los materiales incluye la síntesis de materiales electrónicos orgánicos . Su estructura aromática puede contribuir a las propiedades electrónicas de los materiales utilizados en diodos emisores de luz orgánicos (OLED) y otros dispositivos electrónicos.
Safety and Hazards
4-Bromo-N,N-diethylaniline is classified as causing skin irritation (Category 2), eye irritation (Category 2A), and specific target organ toxicity - single exposure (Category 3, Respiratory system) . It is harmful if swallowed or inhaled, and toxic in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
4-Bromo-N,N-diethylaniline is a chemical compound that primarily targets iodine present as iodide in pharmaceuticals, iodate in iodized table salt, and covalently bound to organic compounds in milk and vegetables . It serves as an internal standard in the determination of these iodine forms.
Mode of Action
It is known that arylamines, such as 4-bromo-n,n-diethylaniline, are highly reactive towards electrophilic aromatic substitution . This suggests that 4-Bromo-N,N-diethylaniline may interact with its targets through electrophilic aromatic substitution reactions.
Biochemical Pathways
Iodine is essential for the synthesis of thyroid hormones, which regulate various physiological processes, including metabolism, growth, and development .
Result of Action
As an internal standard for iodine determination, it likely plays a role in facilitating accurate measurement of iodine concentrations in various substances .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-N,N-diethylaniline. For instance, it is known to be light-sensitive, suggesting that exposure to light could potentially alter its chemical structure and, consequently, its biological activity . Furthermore, it should be stored in an inert atmosphere at temperatures between 0-10°C to maintain its stability .
Propiedades
IUPAC Name |
4-bromo-N,N-diethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-3-12(4-2)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYMZFJVHHKJQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062152 | |
| Record name | N,N-Diethyl-p-bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; mp = 32-33 deg C; [Sigma-Aldrich MSDS] | |
| Record name | 4-Bromo-N,N-diethylaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21423 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
2052-06-4, 63460-05-9 | |
| Record name | 4-Bromo-N,N-diethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2052-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N,N-diethylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002052064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromo-N,N-diethylbenzenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063460059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-N,N-diethylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 4-bromo-N,N-diethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Diethyl-p-bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-N,Nddiethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Bromo-N,N-diethylaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H93Z8M7DQW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Bromo-N,N-diethylaniline in the synthesis of the new testosterone-5α-reductase inhibitor?
A: In the synthesis of the novel 17β-amino-benzoyl-4-aza-5α-androst-1-ene-3-one derivative [], 4-Bromo-N,N-diethylaniline serves as a precursor to a Grignard reagent. [] The research paper describes reacting a 17β-(carbomethoxy)-4-aza-5α-androstane-3-one derivative with a dehydrogenating agent, followed by hydrolysis and thioesterification. This intermediate is then reacted with the Grignard reagent derived from 4-Bromo-N,N-diethylaniline. While the exact mechanism isn't fully elaborated in the provided abstract, this Grignard reagent likely facilitates the introduction of the substituted phenyl ring at the 17β position of the steroid nucleus. This modification is crucial for the compound's intended testosterone-5α-reductase inhibition activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,4R)-3,4,5-trihydroxy-3-(2-trimethylsilylethynyl)oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B181584.png)












